molecular formula C8H4Cl2N2S B7860417 Pyrimidine, 4,6-dichloro-2-(3-thienyl)- CAS No. 57059-14-0

Pyrimidine, 4,6-dichloro-2-(3-thienyl)-

Cat. No.: B7860417
CAS No.: 57059-14-0
M. Wt: 231.10 g/mol
InChI Key: WMXWSYFPZBIKAM-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-dichloro-2-(3-thienyl)- is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a thienyl group at position 2. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- typically involves the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride and phosphorus pentachloride. The reaction is carried out at temperatures between 50-110°C until the content of 4,6-dihydroxypyrimidine is reduced to less than 1% . The mixture is then cooled, and phosphorus oxychloride is recovered through reduced pressure distillation.

Industrial Production Methods: In industrial settings, the synthesis of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- follows similar procedures but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 4,6-dichloro-2-(3-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Suzuki-Miyaura Coupling: Biaryl derivatives are the major products formed.

Mechanism of Action

The mechanism of action of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Pyrimidine, 4,6-dichloro-2-(3-thienyl)- can be compared with other pyrimidine derivatives:

The uniqueness of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- lies in its thienyl substitution, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

4,6-dichloro-2-thiophen-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXWSYFPZBIKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481533
Record name Pyrimidine, 4,6-dichloro-2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57059-14-0
Record name Pyrimidine, 4,6-dichloro-2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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